3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole
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Overview
Description
3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the reaction of 4-(trifluoromethoxy)benzonitrile with hydrazine hydrate, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring .
Scientific Research Applications
3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism by which 3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Another compound with a trifluoromethoxy group attached to a phenyl ring, used in similar applications.
N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: A related compound with two trifluoromethoxyphenyl groups, used in the synthesis of complex organic molecules.
Uniqueness
3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in the development of materials with specific electronic and optical characteristics .
Properties
Molecular Formula |
C9H5F3N2O2 |
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Molecular Weight |
230.14 g/mol |
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)15-7-3-1-6(2-4-7)8-5-13-16-14-8/h1-5H |
InChI Key |
YUOBXPLCRXFRJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NON=C2)OC(F)(F)F |
Origin of Product |
United States |
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